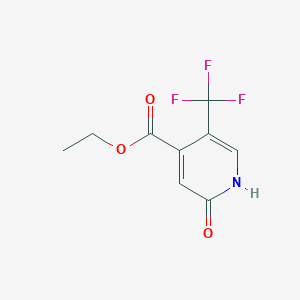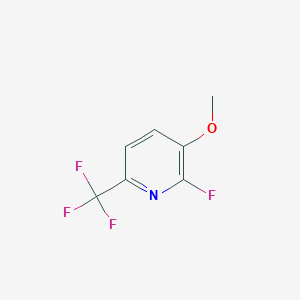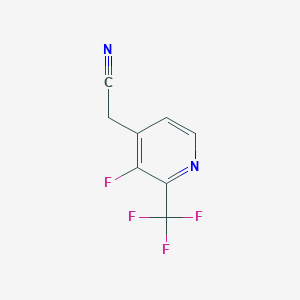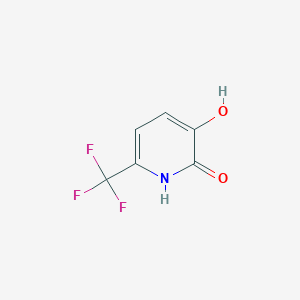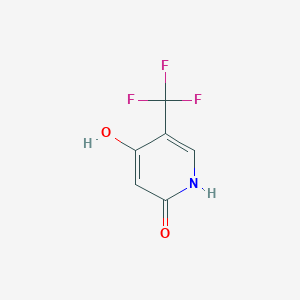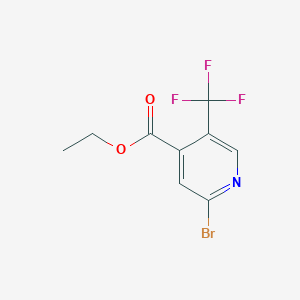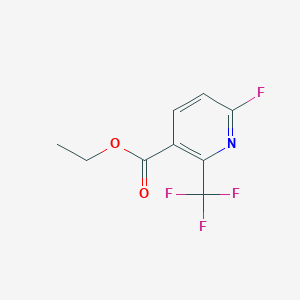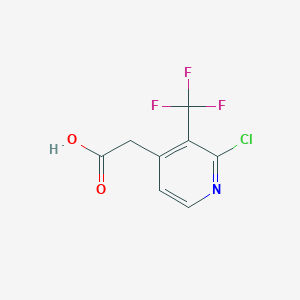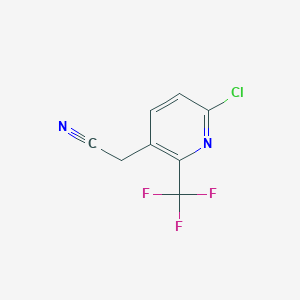
N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine
Overview
Description
“N-(4-Bromo-3-fluorobenzyl)morpholine” is a chemical compound with the molecular formula C11H13BrFNO . It is also known by other synonyms such as “4-4-bromo-3-fluorobenzyl morpholine” and "4-4-bromo-3-fluorophenyl methyl morpholine" .
Molecular Structure Analysis
The InChI code for “N-(4-Bromo-3-fluorobenzyl)morpholine” is 1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-Bromo-3-fluorobenzyl)morpholine” is a solid at room temperature . It has a molecular weight of 274.13 g/mol .Scientific Research Applications
Radioligand Development for PET Imaging
N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine and its derivatives have been explored as potential radioligands for Positron Emission Tomography (PET) imaging. For example, fluorine-18 labelled NCQ 115, a selective dopamine D-2 receptor ligand, demonstrates the application of these compounds in neuroimaging. The synthesis involved the preparation of [18F]4-fluorobenzyl iodide, followed by N-4-fluorobenzylation, indicating the potential of such compounds in studying brain functions and disorders through PET imaging (Halldin, Högberg, & Farde, 1994).
Analytical Detection in Toxicology
These compounds have also been identified in toxicology for the detection and quantification in biological samples. For instance, the determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) demonstrates their relevance in forensic and clinical toxicology, highlighting the importance of analytical methods for identifying such compounds in cases of intoxication (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine derivatives contribute to various fields, including materials science and pharmacology. For instance, the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene and its biological activity studies demonstrate the utility of these compounds in developing new materials with potential biological applications (Elmas, Kılıç, Çoşut, Keşan, Açık, Çam, Ç. Tunalı, Türk, & Hökelek, 2020).
Pharmacological Research
The exploration of N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine derivatives in pharmacological research, particularly in the development of novel therapeutic agents, underscores their significance. The preparation and preliminary biological evaluation of [18F]NCQ-115 as a new selective reversible dopamine D2 receptor ligand for in vivo studies present an example of how these compounds can be used in developing new drugs and understanding receptor dynamics in the brain (Najafi, Peterson, Buchsbaum, O'dell, & Weihmuller, 1993).
Safety and Hazards
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN/c1-17(12-5-3-2-4-6-12)10-11-7-8-13(15)14(16)9-11/h7-9,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZMIAFAVAJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




